N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide
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Overview
Description
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a difluoromethylsulfanyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and difluoromethylation steps, as well as the use of automated systems for the amide coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluoromethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanooxan-4-yl)-3-[(trifluoromethyl)sulfanyl]thiophene-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-(4-cyanooxan-4-yl)-3-[(methyl)sulfanyl]thiophene-2-carboxamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide is unique due to the presence of the difluoromethylsulfanyl group, which can impart distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNQHGUXPIUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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